molecular formula C24H26 B11954068 4,4'-Di(1-cyclohexen-1-yl)-1,1'-biphenyl CAS No. 7104-64-5

4,4'-Di(1-cyclohexen-1-yl)-1,1'-biphenyl

Cat. No.: B11954068
CAS No.: 7104-64-5
M. Wt: 314.5 g/mol
InChI Key: SKNQGWYDAOIABF-UHFFFAOYSA-N
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Description

4,4'-Di(1-cyclohexen-1-yl)-1,1'-biphenyl is a biphenyl derivative functionalized with cyclohexenyl groups at the 4,4′ positions. The cyclohexenyl substituents likely confer unique steric and electronic characteristics, influencing solubility, thermal stability, and electronic behavior compared to other biphenyl derivatives.

Properties

CAS No.

7104-64-5

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-4-[4-(cyclohexen-1-yl)phenyl]benzene

InChI

InChI=1S/C24H26/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h7,9,11-18H,1-6,8,10H2

InChI Key

SKNQGWYDAOIABF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Di(1-cyclohexen-1-yl)-1,1’-biphenyl typically involves the coupling of cyclohexenyl derivatives with biphenyl compounds. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Di(1-cyclohexen-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the cyclohexenyl groups to cyclohexyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core or the cyclohexenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexenone derivatives, while reduction can produce cyclohexyl-substituted biphenyls.

Scientific Research Applications

4,4’-Di(1-cyclohexen-1-yl)-1,1’-biphenyl has several applications in scientific research:

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4,4’-Di(1-cyclohexen-1-yl)-1,1’-biphenyl exerts its effects depends on its specific application. In materials science, its electronic properties are crucial for its function as a semiconductor. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Structural Variations

The substituents at the 4,4′ positions critically determine the properties of biphenyl derivatives. Key examples include:

Compound Name Substituents Structural Features
4,4'-Di(1-cyclohexen-1-yl)-1,1'-biphenyl Cyclohexenyl groups Non-planar, unsaturated cyclohexene rings; potential for conformational flexibility
4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) Carbazole moieties Rigid, planar carbazole units; strong π-conjugation and hole-transport capability
N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) Naphthyl/phenyl amines Bulky aromatic amines; efficient hole injection in OLEDs
4,4′-di(1H-imidazol-1-yl)-1,1′-biphenyl Imidazole groups Electron-rich N-heterocycles; metal-coordination capability
4,4′-bis(2,2-diphenylvinyl)-1,1′-biphenyl (DPVBi) Diphenylvinyl chains Extended conjugation; blue-light emission in OLEDs

Key Observations :

  • Cyclohexenyl groups introduce steric bulk and partial unsaturation, which may enhance solubility in non-polar solvents compared to rigid carbazole or imidazole substituents .
  • Carbazole and imidazole derivatives exhibit strong π-π interactions, favoring applications in optoelectronics and coordination chemistry, respectively .

Physical and Electronic Properties

Thermal Stability:
  • CBP : High thermal stability (>300°C) due to rigid carbazole units, making it suitable for vacuum-deposited OLED layers .
  • NPB : Moderate thermal stability (decomposition ~250°C), balanced by its amorphous morphology for uniform thin-film formation .
  • 4,4′-di(1H-imidazol-1-yl)-1,1′-biphenyl : Stability enhanced by metal coordination in MOFs or catalysts .
  • Inferred for Cyclohexenyl derivative : Likely lower thermal stability than CBP due to flexible cyclohexenyl groups but higher than alkyl-substituted biphenyls.
Electronic Properties:
  • CBP : Wide bandgap (3.1–3.3 eV), ideal for hole transport in OLEDs .
  • DPVBi : Narrower bandgap (2.7–2.9 eV) with blue emission (CIE coordinates ~0.15, 0.15) .
  • NPB: HOMO level ~5.4 eV, facilitating hole injection from ITO anodes .
Optoelectronics:
  • CBP and NPB : Widely used as hole-transport layers (HTL) in OLEDs. NPB:CBP composites optimize hole mobility and device efficiency (e.g., 18.1 lm/W in yellow OLEDs) .
  • DPVBi : Blue emitter in OLEDs, achieving brightness >6,891 cd/m² .
Coordination Chemistry:
  • 4,4′-di(1H-imidazol-1-yl)-1,1′-biphenyl : Bridges metal ions in MOFs and catalysts, as seen in asymmetric unit structures .

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